7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane
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Overview
Description
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C12H21NO3. It is also known as tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane typically involves multiple steps. One common route starts with the preparation of 4-oxypiperidine-1-carboxylate, which is then converted to 4-methylene piperidine-1-carboxylate. This intermediate is reacted with trichloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the design of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with slight variations in functional groups.
Uniqueness
The uniqueness of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H37NO4Si |
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Molecular Weight |
371.6 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C19H37NO4Si/c1-17(2,3)24-16(21)20-11-9-19(10-12-20)13-15(23-19)14-22-25(7,8)18(4,5)6/h15H,9-14H2,1-8H3 |
InChI Key |
ZZHYRCYHLYBCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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